Dimethylammonium dimethyldithiocarbamate

Description

Significance in Contemporary Chemical Science

The scientific importance of dimethylammonium dimethyldithiocarbamate (B2753861) stems from the reactivity of the dithiocarbamate (B8719985) ligand. Its ability to act as a strong chelating agent through its two sulfur donor atoms allows it to form stable, often colorful, complexes with a wide range of metal ions. nih.gov This characteristic is foundational to its diverse applications.

In coordination chemistry, the ligand is used to synthesize a variety of metal complexes with different geometries, including octahedral and square planar, depending on the metal ion involved. nih.gov Research has detailed the preparation of complexes with first-series transition metals such as manganese(II), iron(III), cobalt(II), nickel(II), copper(II), and zinc(II), as well as with Group(IV) metals like tin, titanium, and zirconium. researchgate.netsemanticscholar.org These complexes are not merely of academic interest but are pivotal in the development of new materials and catalysts. nih.govresearchgate.net

A significant area of application is in materials science, particularly as single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanomaterials. mdpi.com The dithiocarbamate complex contains both the metal and the sulfur required for the formation of a metal sulfide, simplifying the synthetic process. nih.gov This method is valued because the decomposition properties can be tuned based on the substituents, allowing for the creation of metal sulfide nanoparticles with minimal impurities. nih.gov For instance, copper dithiocarbamate complexes have been used as SSPs to prepare copper sulfide (CuS or Cu₁.₈S) nanoparticles, and lead(II) dithiocarbamate complexes have been used to generate lead sulfide (PbS) nanophotocatalysts. nih.govrsc.org

Furthermore, dithiocarbamates find extensive use in industrial processes, such as accelerating the vulcanization of rubber, and in environmental applications for the removal of heavy metals from wastewater due to their potent chelating abilities. nih.govresearchgate.net The versatility of this compound class also extends to catalysis and organic synthesis. nih.gova2zjournals.com

Scope of Academic Inquiry and Research Trajectories

The unique properties of dimethylammonium dimethyldithiocarbamate and its derivatives continue to drive diverse academic inquiry. Current and future research trajectories are expanding upon its established roles and exploring novel applications.

One major research trajectory focuses on Advanced Materials Synthesis . The use of dithiocarbamate complexes as single-source precursors is a burgeoning field. mdpi.com Academic inquiry is directed towards synthesizing novel metal sulfide thin films and nanoparticles with tailored properties for applications in electronics, optoelectronics, and catalysis. nih.govnih.gov For example, molybdenum(IV) dithiocarboxylate complexes (a related class of compounds) are being investigated for the chemical vapor deposition of MoS₂ thin films, a key material in next-generation electronics. nih.gov Research also continues in the rational design of complex molecular structures and capping agents for nanomaterials like quantum dots. mdpi.com

A second significant trajectory lies in Bioinorganic Chemistry and Medical Applications . While this article excludes therapeutic details, the fundamental chemical research is noteworthy. Dithiocarbamate complexes are studied as enzyme inhibitors and probes for biological imaging. nih.govresearchgate.net Their ability to chelate metals is being explored in the development of radiopharmaceuticals and sensors. nih.gov Research into the interactions between dithiocarbamate complexes and biomolecules, such as DNA, represents a vibrant area of study aimed at understanding their fundamental biochemical mechanisms. a2zjournals.com

A third research path is centered on Green Chemistry and Catalysis . Dithiocarbamate ligands are attractive from a green chemistry perspective because they can often be synthesized rapidly in high yields from inexpensive starting materials, sometimes in water, with 100% atom efficiency. mdpi.com Academic efforts are focused on leveraging these ligands to develop new, efficient catalysts for a range of organic transformations. mdpi.com Furthermore, their application in environmental remediation continues to be optimized, with studies focusing on creating more effective and selective agents for capturing heavy metals. nih.gov The development of dithiocarbamate-functionalized materials, such as modified silica (B1680970) for chromatography, for the separation of metal ions is another active area of investigation. nih.gov

Structure

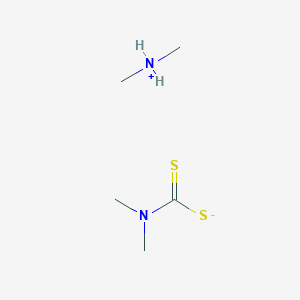

2D Structure

Properties

CAS No. |

598-64-1 |

|---|---|

Molecular Formula |

C5H14N2S2 |

Molecular Weight |

166.3 g/mol |

IUPAC Name |

dimethylcarbamodithioic acid;N-methylmethanamine |

InChI |

InChI=1S/C3H7NS2.C2H7N/c1-4(2)3(5)6;1-3-2/h1-2H3,(H,5,6);3H,1-2H3 |

InChI Key |

UVOFGKIRTCCNKG-UHFFFAOYSA-N |

SMILES |

C[NH2+]C.CN(C)C(=S)[S-] |

Canonical SMILES |

CNC.CN(C)C(=S)S |

Other CAS No. |

598-64-1 |

Pictograms |

Irritant |

Synonyms |

Carbamic acid dimethyldithio dimethylamine salt |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Dimethylammonium Dimethyldithiocarbamate (B2753861)

The principal method for synthesizing dimethylammonium dimethyldithiocarbamate involves the reaction of dimethylamine (B145610) with carbon disulfide. This reaction is typically carried out in the presence of a base to facilitate the formation of the dithiocarbamate (B8719985) salt. While sodium hydroxide (B78521) is commonly used to produce the sodium salt, the use of ammonium (B1175870) hydroxide is crucial for the direct synthesis of this compound.

The reaction can be summarized as follows: (CH₃)₂NH + CS₂ + NH₄OH → (CH₃)₂NCSS⁻NH₄⁺ + H₂O

Key parameters that influence the yield and purity of the product include temperature and pH. The reaction temperature is generally maintained around 25°C to optimize the yield and minimize the occurrence of side reactions. pH control is also critical; maintaining a pH range of 10.2–10.8 is essential for stabilizing the dithiocarbamate anion and preventing its hydrolysis. Utilizing an excess of ammonium hydroxide serves a dual purpose: it acts as the base and as a proton donor, ensuring the stoichiometric conversion to the desired ammonium salt. Following these optimized conditions can result in a product with a purity of 99.06–99.18%.

Another synthetic approach involves the reaction of sodium hydroxide with carbon disulfide and dimethylamine, followed by an acidification step to yield the ammonium salt. This multi-step process offers an alternative route to the final product. Upon heating or in the presence of acids, this compound can decompose back into carbon disulfide and dimethylamine.

Standard Reaction Conditions for this compound Synthesis

| Reactant | Molar Ratio | Temperature (°C) | pH | Purity (%) |

|---|---|---|---|---|

| Dimethylamine | 1.0 | 25 | 10.2-10.8 | 99.06-99.18 |

| Carbon Disulfide | 1.1 | 25 | 10.2-1.08 | 99.06-99.18 |

| Ammonium Hydroxide | 1.15 | 25 | 10.2-1.08 | 99.06-99.18 |

Synthesis of Dithiocarbamate Derivatives and Analogs

This compound serves as a precursor in the synthesis of various other dithiocarbamate derivatives and metal complexes, which have applications in catalysis and materials science. The general synthesis of dithiocarbamates is achieved through the reaction of carbon disulfide with a primary or secondary amine. nih.gov The resulting dithiocarbamate can then be reacted with various electrophiles. nih.gov

For instance, dithiocarbamate salts can be readily S-alkylated. wikipedia.org The methylation of a dithiocarbamate salt, such as sodium dimethyldithiocarbamate, with a methylating agent like dimethyl sulfate (B86663) yields the corresponding methyl ester, methyl dimethyldithiocarbamate. wikipedia.org

(CH₃)₂NCS₂Na + (CH₃O)₂SO₂ → (CH₃)₂NC(S)SCH₃ + Na[CH₃OSO₃] wikipedia.org

Oxidation of dithiocarbamates leads to the formation of thiuram disulfides. wikipedia.org These disulfides can then react with Grignard reagents to produce esters of dithiocarbamic acid. wikipedia.org

2 R₂NCS₂⁻ → [R₂NC(S)S]₂ + 2e⁻ wikipedia.org [R₂NC(S)S]₂ + R'MgX → R₂NC(S)SR' + R₂NCS₂MgX wikipedia.org

Furthermore, dithiocarbamates are excellent chelating agents for transition metals, forming stable complexes. nih.govsmolecule.com These metal complexes, such as those with zinc, manganese, and iron, have significant industrial applications, including their use as fungicides and vulcanization accelerators. nih.govuokerbala.edu.iq The synthesis of these complexes typically involves the reaction of a dithiocarbamate salt with a corresponding metal salt. uokerbala.edu.iq The stoichiometry of these complexes is often found to be a 1:2 metal-to-ligand ratio. uokerbala.edu.iq

Reaction Mechanisms in this compound Synthesis

The synthesis of this compound proceeds through a nucleophilic addition mechanism. The reaction is initiated by the nucleophilic attack of the nitrogen atom of dimethylamine on the electrophilic carbon atom of carbon disulfide.

The lone pair of electrons on the nitrogen atom of dimethylamine attacks the central carbon atom of carbon disulfide. This carbon is electron-deficient due to the electronegativity of the two sulfur atoms double-bonded to it. This initial attack results in the formation of a zwitterionic intermediate, dithiocarbamic acid.

(CH₃)₂NH + CS₂ → (CH₃)₂N⁺HCS₂⁻

In the presence of a base, such as ammonium hydroxide, the proton from the nitrogen atom is abstracted, leading to the formation of the dimethyldithiocarbamate anion. The ammonium cation from the base then associates with the anion to form the final salt, this compound.

(CH₃)₂N⁺HCS₂⁻ + NH₄OH → (CH₃)₂NCS₂⁻NH₄⁺ + H₂O

Coordination Chemistry of Dimethylammonium Dimethyldithiocarbamate

Ligand Properties and Chelation Characteristics

The dimethyldithiocarbamate (B2753861) anion is a monoanionic ligand that acts as a soft donor, showing a strong affinity for soft metal centers. Its coordination behavior is largely dictated by the electronic and steric properties of the two sulfur donor atoms and the dimethylamino group.

Bidentate Coordination Modes of the Dithiocarbamate (B8719985) Moiety

The dimethyldithiocarbamate ligand most commonly coordinates to a metal center in a bidentate fashion through its two sulfur atoms, forming a stable four-membered chelate ring. nih.govsysrevpharm.org This chelating ability is a key factor in the stability of its metal complexes. nih.gov While bidentate chelation is predominant, other coordination modes such as monodentate, anisobidentate (asymmetric bidding), and bridging are also possible, leading to a diversity of structural motifs. nih.govsysrevpharm.orgnih.gov In the bidentate mode, the two sulfur atoms bind to the metal, creating a compact and stable ring structure. nih.gov

Resonance Structures and Electronic Distribution within the Dithiocarbamate Ligand

The electronic structure of the dimethyldithiocarbamate anion can be described by several resonance structures. The three main contributors are depicted below:

Figure 1: Main resonance structures of the dimethyldithiocarbamate anion.

Structure (a) shows a double bond between the carbon and one of the sulfur atoms, with the negative charge localized on the other sulfur. In structure (b), the double bond is with the other sulfur atom, and the charge is localized on the first sulfur. Structure (c), known as the "thioureide" form, features a double bond between the carbon and nitrogen atoms, with the negative charge delocalized over both sulfur atoms. wikipedia.org This resonance leads to a delocalization of π-electrons across the S₂CN fragment. wikipedia.orguomustansiriyah.edu.iq The contribution of the thioureide form (c) is significant and results in a partial double bond character for the C-N bond. wikipedia.org This electronic delocalization enhances the basicity of the sulfur atoms, contributing to the ligand's strong coordinating ability and its capacity to stabilize metals in various oxidation states. nih.govwikipedia.org

Formation of Metal-Dithiocarbamate Complexes

The dimethyldithiocarbamate anion forms stable complexes with a vast number of metallic elements across the periodic table. The formation of these complexes is typically straightforward, often involving the reaction of a soluble salt of the dimethyldithiocarbamate, such as sodium or ammonium (B1175870) dimethyldithiocarbamate, with a metal salt in solution. wikipedia.org

Coordination with Transition Metal Ions

Dimethyldithiocarbamate has a strong affinity for transition metals, forming a wide variety of complexes with diverse geometries and oxidation states. researchgate.net A series of first-row transition metal chelates with dimethyldithiocarbamate have been synthesized and characterized. e-journals.in The resulting complexes are often colored and stable under atmospheric conditions. e-journals.in

Commonly, square planar, tetrahedral, and octahedral geometries are observed. For instance, Ni(II) forms square planar complexes of the type [Ni(S₂CN(CH₃)₂)₂]. wikiwand.com In contrast, Fe(III) forms octahedral complexes such as [Fe(S₂CN(CH₃)₂)₃]. e-journals.in The ligand's strong field nature, arising from the delocalized electronic structure, allows it to stabilize a range of oxidation states, including some that are unusually high for other ligand systems. wikipedia.org

Below is a table summarizing some of the known transition metal complexes with dimethyldithiocarbamate:

| Metal Ion | Formula | Geometry |

| Cr(III) | [Cr(S₂CN(CH₃)₂)₃] | Octahedral |

| Mn(II) | [Mn(S₂CN(CH₃)₂)₂] | Tetrahedral |

| Fe(III) | [Fe(S₂CN(CH₃)₂)₃] | Octahedral |

| Co(II) | [Co(S₂CN(CH₃)₂)₂] | Tetrahedral |

| Ni(II) | [Ni(S₂CN(CH₃)₂)₂] | Square Planar |

| Cu(II) | [Cu(S₂CN(CH₃)₂)₂] | Square Planar |

| Zn(II) | [Zn(S₂CN(CH₃)₂)₂] | Tetrahedral |

Coordination with Lanthanide Series Elements

The dimethyldithiocarbamate ligand also coordinates with lanthanide ions, although the nature of the bonding is more electrostatic compared to the more covalent interactions with transition metals. researchgate.netjocpr.com The larger ionic radii of the lanthanides often lead to higher coordination numbers, typically 8 or 9. To satisfy this coordination requirement, the complexes often incorporate additional ligands, such as 1,10-phenanthroline (B135089) or bipyridyl, or solvent molecules. researchgate.net For example, complexes with the general formula [Ln(S₂CN(CH₃)₂)₃(phen)] (where Ln = a lanthanide ion and phen = 1,10-phenanthroline) have been synthesized. researchgate.net

Coordination with Main Group Elements (e.g., Group IV Metal Halides)

Dimethyldithiocarbamate readily forms complexes with main group elements, including those in Group IV. researchgate.net The reaction of N,N-dimethylammonium dimethyldithiocarbamate with Group IV metal halides, such as those of tin (Sn), silicon (Si), titanium (Ti), and zirconium (Zr), has been shown to produce stable complexes. tandfonline.com In these complexes, the dithiocarbamate moiety typically acts as a chelating ligand. tandfonline.com

For instance, with tin halides, complexes of the composition SnX₂(S₂CN(CH₃)₂)₂ (where X = Cl, Br, or I) are formed, exhibiting a trans-octahedral geometry. tandfonline.com Similarly, silicon tetrachloride reacts to form SiCl₂(S₂CN(CH₃)₂)₂, which also adopts a trans-octahedral structure. tandfonline.com In the case of titanium and zirconium, complexes with the formula MCl₃(S₂CN(CH₃)₂) (M = Ti or Zr) are produced, which are proposed to have polymeric structures involving halogen bridging. tandfonline.com

Here is a summary of some Group IV metal halide complexes with dimethyldithiocarbamate:

| Metal Halide | Complex Formula | Proposed Geometry |

| SnCl₂ | SnCl₂(S₂CN(CH₃)₂)₂ | trans-Octahedral |

| SnBr₂ | SnBr₂(S₂CN(CH₃)₂)₂ | trans-Octahedral |

| SnI₂ | SnI₂(S₂CN(CH₃)₂)₂ | trans-Octahedral |

| SiCl₄ | SiCl₂(S₂CN(CH₃)₂)₂ | trans-Octahedral |

| TiCl₄ | TiCl₃(S₂CN(CH₃)₂) | Polymeric (halogen-bridged) |

| ZrCl₄ | ZrCl₃(S₂CN(CH₃)₂) | Polymeric (halogen-bridged) |

Structural Elucidation of Metal-Dithiocarbamate Complexes

The three-dimensional arrangement of atoms in metal-dithiocarbamate complexes is fundamental to understanding their chemical and physical properties. Various analytical techniques are employed to elucidate these structures, with X-ray crystallography being the most definitive. These studies reveal intricate details about coordination geometries, the formation of simple or complex architectures, and the stereochemical possibilities arising from the ligand's coordination to a metal center.

Crystallographic Analysis of Complex Geometries (e.g., X-ray Diffraction Studies)

Studies on various metal dithiocarbamate complexes have revealed a range of coordination geometries. For instance, cobalt(III) complexes with dithiocarbamate ligands typically exhibit a distorted octahedral geometry, with the central cobalt atom coordinated to six sulfur atoms from three bidentate dithiocarbamate ligands. researchgate.net Similarly, rhodium and iridium, which are in the same group as cobalt, also form octahedral complexes in their +3 oxidation state. eurjchem.com

In contrast, complexes of nickel(II) and copper(II) often adopt a square planar geometry. rsc.orgnih.gov In a notable example, a chiral nickel(II)-dithiocarbamate complex was found to have two dithiocarbamate ligands bonded to the nickel ion in a chelating fashion, resulting in a square planar arrangement. rsc.org A copper(II) complex with morpholinyldithiocarbamate also showed a distorted square planar geometry where the Cu(II) ion is bonded to two ligands. nih.gov Zinc(II) complexes, however, tend to favor a tetrahedral coordination geometry. rsc.org The specific geometry is influenced by factors such as the metal ion's size, oxidation state, and electronic configuration, as well as the steric and electronic properties of the dithiocarbamate ligand itself.

Powder X-ray diffraction (PXRD) is another valuable tool, particularly when single crystals are not available. nih.gov PXRD patterns can confirm the crystalline nature of synthesized complexes and provide information about the unit cell parameters. nih.govphysicsjournal.in By comparing the diffraction pattern of a complex to that of the free ligand, the formation of a new coordination compound can be confirmed. nih.gov

| Metal Ion | Oxidation State | Typical Coordination Geometry | Example Complex Type |

| Cobalt | +3 | Distorted Octahedral | [Co(S₂CNR₂)₃] |

| Rhodium | +3 | Octahedral | [Rh(S₂CNR₂)₃] |

| Iridium | +3 | Octahedral | [Ir(S₂CNR₂)₃] |

| Nickel | +2 | Square Planar | [Ni(S₂CNR₂)₂] |

| Copper | +2 | Distorted Square Planar | [Cu(S₂CNR₂)₂] |

| Zinc | +2 | Tetrahedral, Dinuclear | [Zn(S₂CNR₂)₂], [Zn₂(S₂CNR₂)₄] |

Polymeric and Monomeric Architectures in Coordination Compounds

Dithiocarbamate ligands exhibit versatile binding properties, acting as monodentate, bidentate chelating, or bidentate bridging ligands. sysrevpharm.org This versatility allows for the formation of a wide range of molecular structures, from simple mononuclear (monomeric) units to complex multinuclear or polymeric assemblies. sysrevpharm.orgmdpi.com

Monomeric Complexes: In many cases, dimethyldithiocarbamate acts as a bidentate chelating ligand, binding to a single metal center through both sulfur atoms. This typically results in the formation of mononuclear complexes, such as the square planar [Ni(S₂CNMe₂)₂] or the octahedral [Co(S₂CNMe₂)₃]. eurjchem.comrsc.org The crystal structure of a copper(II) morpholinyldithiocarbamate complex, for example, revealed a mononuclear compound. nih.gov

Polymeric and Multinuclear Complexes: Dithiocarbamate ligands can also act as bridging units, linking two or more metal centers together. This bridging can lead to the formation of dinuclear, polynuclear, or coordination polymer structures. sysrevpharm.orgmdpi.com For instance, a dinuclear zinc(II) complex was synthesized where one morpholinyldithiocarbamate ligand acts as a bridge between two zinc ions, while other ligands are chelating. nih.gov The ability to form these extended structures is a key feature of dithiocarbamate coordination chemistry. mdpi.com Polyfunctional dithiocarbamates, which contain more than one NCS₂⁻ group, are particularly effective at forming bridged, multi-metallic aggregates. mdpi.commdpi.com The resulting architectures can be zero-dimensional (e.g., dinuclear molecules), or extend into one-, two-, or even three-dimensional coordination polymers. mdpi.com

The choice between a monomeric and a polymeric structure is influenced by several factors, including the nature of the metal ion, the substituents on the nitrogen atom of the dithiocarbamate ligand, and the reaction conditions. sysrevpharm.orgmdpi.com

Stereochemistry of Metal-Dithiocarbamate Complexes

The stereochemistry of metal-dithiocarbamate complexes pertains to the spatial arrangement of the ligands around the central metal ion. For octahedral complexes like [M(S₂CNR₂)₃], where three bidentate ligands are attached to a central metal, the arrangement can lead to different stereoisomers. The coordination of these ligands creates a propeller-like chiral structure.

The inversion of this stereochemistry in d⁶ tris-chelate complexes of group 9 metals (Co, Rh, Ir) has been a subject of study. acs.org For rhodium(III) and iridium(III) dithiocarbamate complexes, the energy barriers for this inversion have been determined using variable-temperature NMR studies and were found to be surprisingly low. acs.org This indicates a degree of fluxionality in the coordination sphere of these heavy elements.

The geometry around the metal center is a crucial aspect of stereochemistry. As established through crystallographic studies, dithiocarbamate complexes can adopt various geometries, including octahedral, square planar, and tetrahedral arrangements. eurjchem.comrsc.orgnih.gov The trans-effects of other coordinated ligands can also influence the geometrical alignment and structural stability of these complexes. eurjchem.com Furthermore, the synthesis of novel chiral monometallic dithiocarbamate complexes has been reported, demonstrating the potential to introduce and study chirality within these systems. rsc.org

Spectroscopic Characterization of Coordination Compounds

Spectroscopic techniques are indispensable for characterizing metal-dithiocarbamate complexes, providing insights into their electronic structure, bonding, and behavior in solution. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most commonly used methods.

Infrared Spectroscopic Analysis of Metal-Ligand Bonds

Infrared (IR) spectroscopy is a key diagnostic tool for determining the coordination mode of the dithiocarbamate ligand. ajrconline.org The IR spectra of these complexes show characteristic absorption bands, and shifts in these bands upon coordination provide valuable information about the metal-ligand bonding. sysrevpharm.orgbiotech-asia.org

Three main regions of the IR spectrum are of particular interest:

The ν(C-N) "Thioureide" Band: This stretching vibration, typically found in the 1414–1550 cm⁻¹ region, is particularly informative. nih.govajrconline.org The C-N bond in the dithiocarbamate ligand has a partial double bond character due to the delocalization of the nitrogen lone pair electrons. biotech-asia.orgnih.gov Upon coordination to a metal, the frequency of this band often shifts to a higher wavenumber (a blue shift). nih.govnih.gov This shift indicates an increase in the C-N double bond character, which is consistent with the dithiocarbamate ligand coordinating to the metal ion. nih.gov

The ν(C-S) Stretching Band: The C-S stretching vibration usually appears in the 940–1025 cm⁻¹ region. ajrconline.orgnih.gov The presence of a single, unsplit band in this region is generally indicative of a symmetric, bidentate coordination of the dithiocarbamate ligand, where both sulfur atoms are equally bonded to the metal center. nih.gov

The ν(M-S) Stretching Band: The direct vibration of the metal-sulfur bond is observed in the far-infrared region, typically between 300 and 450 cm⁻¹. sysrevpharm.orgresearchgate.net The appearance of a band in this region, which is absent in the spectrum of the free ligand, provides direct evidence of the formation of the M-S coordinate bond. sysrevpharm.org

The positions of these absorption bands are influenced by the nature of the central metal atom and the substituents attached to the nitrogen atom. biotech-asia.org

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Interpretation of Changes Upon Coordination |

| ν(C-N) | 1414 - 1550 | Blue shift (increase in frequency) indicates increased double bond character and successful coordination. |

| ν(C-S) | 940 - 1025 | A single, unsplit band suggests symmetric bidentate coordination. |

| ν(M-S) | 300 - 450 | Appearance of a new band confirms the formation of a metal-sulfur bond. |

Nuclear Magnetic Resonance Spectroscopy in Complex Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for characterizing the structure of diamagnetic dithiocarbamate complexes in solution. rsc.orgmdpi.com

¹H NMR Spectroscopy: The proton NMR spectra provide information about the organic substituents on the dithiocarbamate ligand. For dimethylammonium dimethyldithiocarbamate complexes, the signals corresponding to the methyl protons are observed. Broadening or shifting of these signals upon complexation can confirm the coordination of the ligand to the metal center. ajrconline.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum gives insight into the electronic environment of the carbon atoms within the complex. A particularly important signal is that of the NCS₂ carbon atom. nih.govacs.org For instance, in one study, the carbon of the dithiocarbamate group in the free ligand was observed at 210.7 ppm, and this chemical shift changed upon coordination to various metals. nih.gov

Dynamic NMR Studies: Variable-temperature (VT) NMR studies are especially useful for investigating dynamic processes in these complexes. nih.gov One of the key dynamic features of dithiocarbamates is the restricted rotation around the C-N bond due to its partial double bond character. electronicsandbooks.com VT-NMR experiments can be used to determine the energy barrier for this rotation by observing the coalescence of NMR signals at different temperatures. electronicsandbooks.com Such studies have been performed on various metal dithiocarbamate complexes, providing quantitative data on the strength of the C-N partial double bond. electronicsandbooks.com These dynamic studies have also been applied to investigate the stereochemical inversion of tris-chelate complexes. acs.org

Electronic Absorption Spectroscopy of Metal-Dithiocarbamate Systems

Electronic absorption spectroscopy is a pivotal technique for elucidating the electronic structure and coordination geometry of metal complexes. In the context of metal-dithiocarbamate systems, including those with this compound, the spectra are typically characterized by intense absorptions in the ultraviolet (UV) and visible regions. These absorptions arise from various electronic transitions, primarily categorized as intraligand transitions and charge-transfer transitions. Less frequently, d-d transitions of the central metal ion are observed, often obscured by the more intense charge-transfer bands. mdpi.comsysrevpharm.org

The dithiocarbamate ligand itself exhibits strong absorption bands in the UV region, which are attributed to π → π* and n → π* transitions within the S₂C-N moiety. mdpi.com Upon coordination to a metal ion, the energies of these intraligand transitions are often shifted.

Of greater diagnostic importance are the ligand-to-metal charge-transfer (LMCT) and metal-to-ligand charge-transfer (MLCT) bands. For most dithiocarbamate complexes with transition metals in common oxidation states, the spectra are dominated by LMCT transitions. These involve the promotion of an electron from a high-energy filled orbital on the sulfur donor atoms of the ligand to a lower-energy empty or partially filled d-orbital of the metal center. The energy of these transitions is dependent on the nature of the metal ion, its oxidation state, and the coordination geometry of the complex.

For instance, copper(II) dithiocarbamate complexes typically exhibit a strong absorption band in the visible region around 435-450 nm. mdpi.comjcsp.org.pkresearchgate.net This band is responsible for their characteristic yellow-brown color and is assigned to a sulfur-to-copper LMCT. mdpi.com Nickel(II) dithiocarbamate complexes, which are generally square planar, show multiple absorption bands in the UV-visible region. dpublication.comresearchgate.net These are also primarily assigned to LMCT and intraligand transitions. dpublication.com Cobalt(II) dithiocarbamate complexes can adopt tetrahedral or square planar geometries, and their electronic spectra are useful in distinguishing between these arrangements. jetir.orgtandfonline.com

The d-d transitions, which involve the excitation of an electron between the d-orbitals of the metal ion, are often weak and can be masked by the more intense charge-transfer bands. dalalinstitute.com However, in some cases, these transitions can be observed as shoulders or weak bands in the visible or near-infrared region and provide direct information about the crystal field splitting and the geometry of the complex. bch.ro For example, some copper(II) complexes may show a broad d-d transition band in the 550-600 nm region, consistent with a square-planar geometry. bch.ro

| Metal Complex (Ligand) | Transition Type | Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Reference |

| Cu(II)-diethyldithiocarbamate | LMCT | ~450 | Not specified | mdpi.com |

| Cu(II)-diethyldithiocarbamate | LMCT | 435 | 1.41 x 10⁴ | researchgate.net |

| Ni(II)-dithiocarbamate | d-d / LMCT | ~330, ~390, ~630 | Not specified | researchgate.net |

| Co(II)-dithiocarbamate | d-d / LMCT | ~510-520 (shoulder) | Weak | jetir.org |

Note: The data presented is for dialkyldithiocarbamate complexes, which are structurally similar to this compound and exhibit analogous spectral features.

Mössbauer Spectroscopy for Iron Complexes

Mössbauer spectroscopy, specifically using the ⁵⁷Fe isotope, is an exceptionally powerful tool for investigating the electronic structure of iron compounds. It provides precise information about the oxidation state, spin state, and coordination environment of the iron nucleus by probing the interactions between the nucleus and its surrounding electrons. researchgate.net The primary parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). researchgate.net

The isomer shift (δ) is a measure of the s-electron density at the nucleus. Its value is sensitive to the oxidation state and the covalency of the iron-ligand bonds. For high-spin iron complexes, Fe(II) (d⁶ configuration) generally exhibits a larger (more positive) isomer shift than Fe(III) (d⁵ configuration). illinois.edu This is because the lower number of d-electrons in Fe(III) results in less shielding of the s-electrons from the nucleus, leading to a higher s-electron density at the nucleus. Low-spin states typically show smaller isomer shifts compared to their high-spin counterparts due to increased covalency and delocalization of d-electrons. illinois.edu

The quadrupole splitting (ΔEQ) arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient (EFG) at the nucleus. A non-zero ΔEQ indicates a distortion from a perfect cubic (octahedral or tetrahedral) symmetry in the electron distribution and/or ligand arrangement around the iron atom. wpmucdn.com The magnitude of the quadrupole splitting provides information about the spin state and the symmetry of the coordination sphere. For instance, high-spin Fe(II) complexes often show a large quadrupole splitting due to the presence of an extra electron in the t₂g orbitals, which creates a significant EFG. scispace.com In contrast, high-spin Fe(III) has a spherically symmetric d⁵ configuration (one electron in each d-orbital), which should result in a zero or very small ΔEQ, unless the surrounding ligand field is asymmetric. mdpi.com

In the context of iron-dithiocarbamate complexes, Mössbauer spectroscopy has been instrumental in characterizing their electronic properties. For example, in bis(dimethyldithiocarbamato)iron(II), the Mössbauer parameters have been used to deduce the coordination number and spin state of the iron center. scispace.com The observed isomer shift is consistent with a high-spin Fe(II) state, and the significant quadrupole splitting reflects a distorted coordination environment. scispace.com Studies on tris(dithiocarbamato)iron(III) complexes show isomer shifts characteristic of Fe(III), with the magnitude of the quadrupole splitting being sensitive to distortions from octahedral symmetry. mdpi.com

| Iron Complex | Oxidation State | Spin State | Isomer Shift (δ, mm/s) | Quadrupole Splitting (ΔEQ, mm/s) | Temperature (K) | Reference |

| Fe(dimethyldithiocarbamate)₂ | Fe(II) | High-spin | 0.50 | 2.59 | 100 | scispace.com |

| Fe(diethyldithiocarbamate)₂ | Fe(II) | High-spin | 0.51 | 2.72 | 100 | scispace.com |

| Fe(di-n-propyldithiocarbamate)₂ | Fe(II) | High-spin | 0.51 | 2.65 | 100 | scispace.com |

| Fe(III) complex (general) | Fe(III) | High-spin | 0.287 | 0.640 | 325 | mdpi.com |

| Fe(III) complex (general) | Fe(III) | Low-spin | 0.221 | 2.739 | 77 | mdpi.com |

Note: Isomer shifts are typically reported relative to a standard, such as metallic iron at room temperature.

Catalytic Applications and Mechanistic Insights

Precursor in Heterogeneous and Homogeneous Catalytic Systems

Dimethylammonium dimethyldithiocarbamate (B2753861) serves as a valuable precursor for the synthesis of both heterogeneous and homogeneous catalysts. The key functional component is the dimethyldithiocarbamate anion, which is an excellent chelating ligand for a wide range of transition metals. nih.govnih.gov The ability of the two sulfur donor atoms to strongly bind to metal ions allows for the formation of stable organometallic complexes. nih.gov

These metal-dithiocarbamate complexes are the active species in various catalytic systems. The dithiocarbamate (B8719985) ligand can be used to create catalysts for organic transformations. For example, dithiocarbamate-functionalized nanostructures have been employed as catalysts in coupling reactions. nih.gov

The process involves using the dimethylammonium dimethyldithiocarbamate salt as a source of the dimethyldithiocarbamate ligand, which is then reacted with a suitable metal salt to form the desired catalytic complex. This complex can be used directly as a homogeneous catalyst dissolved in the reaction medium. Alternatively, it can be anchored to a solid support, such as silica (B1680970) or a polymer resin, to create a heterogeneous catalyst. mdpi.com Heterogeneous catalysts are often preferred in industrial processes as they can be easily separated from the reaction mixture and recycled. The stability of the metal-dithiocarbamate bond is advantageous in minimizing leaching of the metal from the support.

Mechanistic Studies of Catalytic Activity

In the context of dithiocarbamate-mediated catalysis, such as the vulcanization process, a DRC analysis would involve constructing a detailed microkinetic model of all the proposed elementary reaction steps. This would include:

Formation of the active accelerator-sulfur complex.

Reaction with the rubber chain to form pendent groups.

Conversion of pendent groups to crosslinks.

Any competing side reactions or degradation pathways.

The structure of a catalyst based on a dithiocarbamate ligand has a profound influence on its activity and selectivity. The dimethyldithiocarbamate ligand can form complexes with different coordination geometries (e.g., tetrahedral, square planar, octahedral) depending on the central metal ion. nih.gov This geometry, along with the electronic properties of the metal and the ligand, defines the environment of the catalytic active site.

Selectivity in a catalytic reaction refers to the preference for forming a specific product over other possible products. The structure of the dithiocarbamate catalyst influences selectivity through several factors:

Steric Hindrance: The methyl groups on the nitrogen atom create a specific steric environment around the metal center. This bulkiness can direct incoming substrate molecules to bind in a particular orientation, favoring one reaction pathway over another.

Electronic Effects: The dithiocarbamate ligand is an electron-donating group, which influences the electron density at the metal center. This, in turn, affects the metal's ability to activate substrates. The activity of dithiocarbamate RAFT agents, for example, can be "tuned" by changing the substituents on the nitrogen, which alters the electronic properties of the C=S bond and thus its interaction with propagating radicals. researchgate.net

Coordination Mode: The dithiocarbamate ligand can act as a bidentate ligand (binding through both sulfur atoms) or a monodentate ligand (binding through one). nih.gov The way it binds to the metal center affects the availability of coordination sites for substrate molecules, thereby influencing the reaction pathway and selectivity.

By systematically modifying the components of the catalyst—either the metal ion or the substituents on the dithiocarbamate ligand—it is possible to fine-tune the catalyst's performance to achieve high selectivity for a desired product. researchgate.net

Advanced Materials Science Research

Integration into Novel Material Formulations and Composites

Dimethylammonium dimethyldithiocarbamate (B2753861) is recognized for its role as an accelerator in the sulfur vulcanization of rubber. researchgate.net This function is critical in the formulation of various composite materials, particularly those based on elastomers. In the context of rubber composites, the efficiency of vulcanization is a key determinant of the material's final mechanical properties.

The use of closely related alkyl ammonium (B1175870) dithiocarbamates, such as trimethylammonium dimethyldithiocarbamate and triethylammonium (B8662869) dimethyldithiocarbamate, as accelerators in the vulcanization of foam rubber latex has been documented. google.com These water-soluble accelerators are noted for their high activity, enabling rapid curing processes. google.com This suggests a similar utility for Dimethylammonium dimethyldithiocarbamate in enhancing the curing characteristics and, consequently, the performance of elastomeric composites. The primary mechanism involves the formation of cross-linking precursors on the rubber chains, which leads to the three-dimensional network structure of vulcanized rubber. researchgate.net

The integration of such accelerators is pivotal in achieving desired properties like tensile strength, elasticity, and durability in the final composite material. Research using model compounds like 2,3-dimethyl-2-butene (B165504) has helped to elucidate the complex reactions that occur during dithiocarbamate-accelerated sulfur vulcanization. researchgate.net

Development of Dithiocarbamate-Based Nanomaterials

The versatility of the dithiocarbamate (B8719985) ligand, which is a key component of this compound, has led to its application in the synthesis of nanomaterials. Dithiocarbamate complexes are increasingly used as single-source precursors for the production of metal sulfide (B99878) nanoparticles. ucl.ac.uk This approach offers a convenient route to synthesizing nanoscale materials with controlled properties.

Furthermore, dithiocarbamate ligands have been successfully employed to stabilize gold nanoparticles. psu.edursc.org The dithiocarbamate moiety acts as a robust anchor to the nanoparticle surface, providing stability to the colloidal suspension. The synthetic versatility of dithiocarbamates allows for the incorporation of various functional groups, enabling the tuning of the nanoparticles' surface chemistry and properties. psu.edu

The general process for synthesizing metal sulfide nanoparticles from dithiocarbamate precursors often involves the solvothermal decomposition of the metal dithiocarbamate complex. ucl.ac.uk For stabilized nanoparticles, dithiocarbamate ligands can be introduced during a two-phase synthesis, resulting in stable, ligand-capped nanoparticles. psu.edu

Below is a table summarizing the role of dithiocarbamates in the synthesis of various nanomaterials, a role that this compound is well-suited to fulfill as a ligand source.

| Nanomaterial Type | Role of Dithiocarbamate | Synthesis Method | Reference |

| Metal Sulfide Nanoparticles | Single-Source Precursor | Solvothermal Decomposition | ucl.ac.uk |

| Gold Nanoparticles | Stabilizing Ligand | Two-Phase Synthesis | psu.edursc.org |

Interfacial Reinforcement Mechanisms in Composite Materials (e.g., SBR/SiO2 Composites)

The reinforcement of elastomers is significantly influenced by the interactions between the polymer and the filler particles. nih.gov The use of accelerators affects the vulcanization kinetics, which in turn influences the crosslink density in the rubber matrix and at the filler-rubber interface. scispace.com For silica-filled composites, the surface chemistry of silica (B1680970) presents challenges that are different from those of traditional carbon black fillers. nih.gov

Dithiocarbamate accelerators, known for their rapid cure rates, can contribute to the development of a robust crosslinked network. lusida.com This network entraps the silica particles and enhances the stress transfer from the rubber matrix to the filler, thereby improving the mechanical properties of the composite. The efficiency of the vulcanization process, accelerated by compounds like this compound, is thus integral to the interfacial reinforcement of these advanced composites.

The table below outlines the effects of different accelerator types on the vulcanization of silica-filled natural rubber, highlighting the fast-curing nature of dithiocarbamate-related systems.

| Accelerator Class | Vulcanization Rate | Scorch Safety | Reference |

| Thiurams/Dithiocarbamates | Ultra-Fast | Low | lusida.com |

| Thiazoles | Semi-Fast | Good | lusida.com |

| Sulfenamides | Delayed Action, Fast Cure | Excellent | lusida.com |

Application in Optoelectronic Materials

The potential for dithiocarbamate complexes in the field of optoelectronics is an emerging area of research. Metal dithiocarbamate complexes are being explored as precursors for the synthesis of novel optoelectronic materials. rsc.orgrsc.org For instance, barium and titanium dithiocarbamate complexes have been used as single-source precursors for the solution-based preparation of colloidal BaTiS₃ nanorods, a material with potential applications in photovoltaics. rsc.orgrsc.org

The versatility of dithiocarbamate ligands allows for the formation of stable complexes with a wide range of metals, including those from the platinum group, which are known for their luminescent properties. mdpi.comnih.gov The electronic properties of these metal complexes can be tuned by modifying the substituents on the dithiocarbamate ligand. nih.gov This opens up possibilities for designing materials with specific optical and electronic characteristics suitable for optoelectronic devices.

The use of this compound as a ligand in such complexes could lead to the development of new materials for applications in sensors, light-emitting diodes (LEDs), and other optoelectronic technologies. mdpi.com

Environmental Transformation and Stability Studies

Decomposition Pathways of Dimethylammonium Dimethyldithiocarbamate (B2753861)

The environmental persistence and efficacy of dimethylammonium dimethyldithiocarbamate are significantly influenced by its decomposition pathways. The stability of the dimethyldithiocarbamate anion is susceptible to several environmental factors, leading to its degradation through hydrolysis, thermal processes, and oxidation.

Acid-Catalyzed Hydrolysis and Instability

This compound exhibits pronounced instability under acidic conditions, a characteristic that dictates its environmental fate and application efficacy. The decomposition is primarily an acid-catalyzed hydrolysis process. In the presence of acid, the dithiocarbamate (B8719985) moiety readily degrades. This process is initiated by protonation, which leads to the weakening and eventual cleavage of the nitrogen-carbon bond, resulting in the formation of dimethylamine (B145610) and carbon disulfide.

The rate of this hydrolysis is highly dependent on pH. For the closely related sodium dimethyldithiocarbamate, the hydrolysis half-life has been reported to be 18 minutes at pH 5, 25.9 hours at pH 7, and 433.3 hours at pH 9, demonstrating significantly increased stability in neutral to alkaline environments. nih.gov This pH sensitivity is a critical factor in its environmental applications. For instance, in the stabilization of heavy metals in air pollution control (APC) residues, a decrease in pH from a highly alkaline 12.25 to a more acidic 4.69 resulted in a dramatic increase in the leaching of stabilized metals. Specifically, cadmium concentrations in the leachate rose from below the detection limit (0.002 mg/L) to 1.32 mg/L, and lead concentrations increased from 0.04 mg/L to 3.79 mg/L. nih.gov This is a direct consequence of the acid-induced breakdown of the dithiocarbamate chelating agent. nih.gov

The mechanism of acid decomposition for dithiocarbamates involves a proton transfer that facilitates the C-N bond cleavage. researchgate.net The instability in acidic media is a key consideration for its use, particularly in environmental matrices where pH can fluctuate.

Thermal Decomposition Processes

Elevated temperatures can induce the thermal decomposition of this compound, compromising its structural integrity and functionality. Research on dithiocarbamate-stabilized waste residues has shown that temperatures above 40°C can accelerate the decomposition process. nih.gov This degradation leads to a decline in the durability of the stabilized waste, as the chelating agent breaks down. nih.gov

A study on heavy metal stabilization in APC residues demonstrated the impact of thermal stress. Heating sodium dimethyldithiocarbamate-stabilized residues at 100°C for two days led to a significant increase in the leaching of chelated metals. Cadmium concentrations in the leachate increased from below the detection limit to 2.96 mg/L, and lead concentrations rose from 0.01 mg/L to 0.47 mg/L. researchgate.net This indicates that the thermal decomposition of the dithiocarbamate resulted in the breakage of the sulfur-metal bonds that are responsible for immobilization. nih.govresearchgate.net

In a different context, the thermal decomposition of related compounds, such as primary alkylamine complexes of zinc bis(dimethyldithiocarbamate), has been shown to yield the dimethylammonium salt of dimethyldithiocarbamic acid as one of the major products, alongside other compounds like N-alkyl-N′,N′-dimethylthiourea and zinc sulfide (B99878). allenpress.com When heated to decomposition, dithiocarbamate compounds can also emit toxic fumes containing nitrogen and sulfur oxides. nih.gov

Oxidative Degradation Mechanisms

Oxidative processes can also lead to the degradation of this compound. The presence of oxygen or other oxidizing agents can damage the dithiocarbamate molecule, reducing its effectiveness as a chelating agent. This is particularly relevant in environmental settings where materials are exposed to air.

Studies on the durability of dithiocarbamate-stabilized APC residues have shown that aerated conditions contribute to the decline in their long-term stability. nih.gov Aeration of these stabilized residues for five days resulted in increased leaching of heavy metals, with cadmium concentrations rising from undetectable levels to 0.09 mg/L and lead concentrations increasing to 0.49 mg/L. nih.govresearchgate.net This is attributed to oxidative damage to the dithiocarbamate, which leads to the rupture of the chelated sulfur-metal bond. nih.gov

Further research has confirmed that contact with air can induce the degradation of dithiocarbamate-metal complexes over time in landfill scenarios. acs.org The oxidation of dimethyldithiocarbamate can lead to the formation of thiram (B1682883) (tetramethylthiuram disulfide), another well-known chemical compound. wikipedia.org This transformation represents a fundamental alteration of the original molecule and its chelating properties.

Interactions with Environmental Heavy Metals

A primary application of dimethyldithiocarbamate salts is the chelation of heavy metals. The two sulfur atoms in the dithiocarbamate group act as a bidentate ligand, forming stable complexes with a wide range of divalent and trivalent metal ions. This property is extensively utilized in environmental remediation, particularly for the stabilization of heavy metals in industrial waste.

Chelation for Heavy Metal Stabilization in Waste Residues (e.g., Air Pollution Control Residues)

Salts of dimethyldithiocarbamate, such as sodium dimethyldithiocarbamate (SDD), are widely employed as chemical stabilizing agents for heavy metals in hazardous waste streams, most notably in Air Pollution Control (APC) residues from municipal solid waste incineration. nih.govenpress-publisher.com These residues are often laden with toxic heavy metals like lead, cadmium, copper, and zinc. acs.org

The dithiocarbamate anion reacts with these metal ions to form insoluble and stable metal-dithiocarbamate chelate precipitates. researchgate.net This process effectively immobilizes the heavy metals, reducing their leachability and mitigating the risk of environmental contamination. enpress-publisher.com The high efficiency of dithiocarbamate in forming these stable complexes makes it a prevalent technique for the final disposal of APC residues. acs.org For example, studies have shown that in treated APC residue, the fraction of lead forming a dithiocarbamate-metal complex can be as high as 70-90% of its total content. acs.org

The key advantages of using dimethyldithiocarbamate for this purpose include its ability to react with a variety of heavy metal ions simultaneously at room temperature and its cost-effectiveness compared to other chelating agents. enpress-publisher.comresearchgate.net

Factors Influencing Chelate Durability in Environmental Matrices (e.g., pH, Temperature, Aeration)

The long-term stability of the metal-dithiocarbamate chelates in environmental matrices is not absolute and is influenced by several key factors. The durability of the stabilized waste is directly linked to the persistence of the dithiocarbamate agent itself. nih.gov

pH: As detailed in section 6.1.1, the stability of dithiocarbamate is highly pH-dependent. Acidic conditions lead to the rapid hydrolysis of the dithiocarbamate, breaking the sulfur-metal bond and releasing the previously immobilized heavy metals. nih.gov Therefore, maintaining an alkaline environment is crucial for the long-term effectiveness of the stabilization.

Temperature: Elevated temperatures accelerate the thermal decomposition of the dithiocarbamate chelates. nih.gov As shown in the table below, research indicates that temperatures exceeding 40°C can compromise the integrity of the stabilized matrix, leading to increased heavy metal leaching. nih.gov

Aeration (Oxidation): Exposure to air and oxidizing conditions can degrade the dithiocarbamate molecule, leading to a decline in the durability of the stabilized residues. nih.govacs.org This oxidative damage disrupts the chelate structure, reducing its ability to sequester heavy metals. nih.gov Long-term studies on treated APC residues have shown that degradation of the dithiocarbamate-metal complexes occurs under air-contact conditions, as would be expected in a landfill, whereas sealed conditions prevent this degradation. acs.org

The following table summarizes the impact of these environmental factors on the stability of heavy metals in sodium dimethyldithiocarbamate (SDD)-stabilized APC residues, as demonstrated by changes in leachate concentrations. nih.gov

Impact of Environmental Factors on Heavy Metal Leaching from SDD-Stabilized APC Residues

| Factor | Condition | Cadmium (Cd) Concentration in Leachate (mg/L) | Lead (Pb) Concentration in Leachate (mg/L) |

|---|---|---|---|

| pH | Initial (pH 12.25) | <0.002 | 0.04 |

| Acidified (pH 4.69) | 1.32 | 3.79 | |

| Temperature | Initial | <0.002 | <0.01 |

| Heated (100°C for 2 days) | 2.96 | 0.47 | |

| Aeration | Initial | <0.002 | <0.01 |

| Aerated (for 5 days) | 0.09 | 0.49 |

These findings underscore that the durability of heavy metal stabilization using dimethyldithiocarbamate is critically dependent on the prevailing environmental conditions within the disposal matrix. nih.gov

Formation of Environmentally Relevant Metabolites (e.g., Carbon Disulfide)

The environmental transformation of this compound leads to the formation of several metabolites, with carbon disulfide (CS₂) being a primary and environmentally significant product. The stability of the dimethyldithiocarbamate anion is highly dependent on environmental conditions, particularly pH. In aqueous environments, it undergoes hydrolysis, a process that dictates the rate of formation of its metabolites.

The degradation of dimethyldithiocarbamate to carbon disulfide is a well-established pathway. atamanchemicals.comnih.govresearchgate.net In aqueous solutions, dithiocarbamates like sodium dimethyldithiocarbamate, a salt of dimethyldithiocarbamic acid, slowly decompose to yield carbon disulfide and dimethylamine. atamanchemicals.comatamanchemicals.com This decomposition is significantly accelerated in acidic conditions. atamanchemicals.comatamanchemicals.com The reaction involves the protonation of the dithiocarbamate anion, leading to the unstable dimethyldithiocarbamic acid, which then readily decomposes.

Research into the hydrolysis of sodium dimethyldithiocarbamate has provided quantitative data on its persistence in aqueous solutions at varying pH levels. These studies are critical for understanding the rate at which carbon disulfide will be formed in different environmental compartments. The hydrolysis half-life of the compound varies dramatically with pH, indicating that environmental acidity is a key factor in its transformation. nih.govechemi.comchemicalbook.com

The following interactive data table summarizes the reported hydrolysis half-life of sodium dimethyldithiocarbamate at different pH values.

Data sourced from studies on sodium dimethyldithiocarbamate hydrolysis. nih.govechemi.comchemicalbook.com

These findings highlight that in acidic aquatic environments (pH 5), the transformation of dimethyldithiocarbamate to carbon disulfide is rapid. nih.govechemi.comchemicalbook.com Conversely, in neutral to alkaline waters (pH 7-9), the parent compound is significantly more stable, leading to a much slower rate of carbon disulfide formation. nih.govechemi.comchemicalbook.com

In addition to hydrolysis, photolysis has been identified as another important degradation pathway for dimethyldithiocarbamate in surface waters and on soil. nih.govchemicalbook.com Studies on ¹⁴C-labeled sodium dimethyldithiocarbamate in a buffered solution at pH 9 showed a rapid photodegradation with a calculated experimental half-life of approximately 19 hours (0.79 days). chemicalbook.com This indicates that sunlight can also contribute to the breakdown of the compound and the subsequent release of metabolites.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of dimethylammonium dimethyldithiocarbamate (B2753861), particularly in complex matrices. However, due to the compound's ionic nature and instability, direct analysis is often challenging, necessitating derivatization or specialized chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of dithiocarbamates. Due to the low UV absorption, high polarity, and poor retention of many dithiocarbamates on typical reversed-phase columns, a pre-column derivatization step is often essential. mdpi.comthermofisher.com This process converts the analyte into a more stable, hydrophobic, and easily detectable derivative. mdpi.com

The derivatization strategy typically involves reacting the dimethyldithiocarbamate anion with a reagent to form a product with a strong chromophore or fluorophore. thermofisher.com For instance, a method has been developed for the determination of N,N-dimethyldithiocarbamate (DMDC) in wastewater using an iodine/potassium iodide (I₂/KI) solution as the pre-column derivatization reagent. rsc.org The derivatized product can then be separated on a C18 column and quantified using a UV detector. rsc.org Another common approach is methylation using reagents like methyl iodide, which transforms the dithiocarbamates into their corresponding methyl esters, allowing for effective separation and UV detection. jst.go.jpnih.gov

The selection of the derivatization reagent and optimization of reaction conditions, such as pH and reaction time, are critical for achieving high sensitivity and reproducibility. rsc.org Automated pre-column derivatization systems can be integrated into HPLC instruments to eliminate tedious manual procedures and improve method precision. thermofisher.comacademicjournals.org

| Parameter | Condition/Value |

|---|---|

| Derivatization Reagent | I₂/KI Solution |

| Optimal pH | 9.0 |

| Derivatization Time | 15 minutes |

| Column | C18 |

| Mobile Phase | Methanol – water (40/60, v/v) |

| Detection Wavelength | 254 nm |

| Linearity Range | 50–10,000 µg L⁻¹ |

| Limit of Detection (LOD) | 12.8 µg L⁻¹ |

| Limit of Quantification (LOQ) | 42.6 µg L⁻¹ |

| Recovery (Spiked Real Samples) | 84.7% to 96.5% |

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and powerful technique for the analysis of total dithiocarbamate (B8719985) content. nih.govencyclopedia.pub Direct analysis of compounds like dimethylammonium dimethyldithiocarbamate is not feasible due to their non-volatile and thermally labile nature. thermofisher.comtechnologynetworks.com Therefore, a universal indirect method is employed, which involves the acid hydrolysis of all dithiocarbamates present in a sample to form carbon disulfide (CS₂). thermofisher.comtechnologynetworks.comnih.gov

In this procedure, the sample is treated with a tin(II) chloride in hydrochloric acid solution (SnCl₂/HCl) in a sealed vessel and heated. thermofisher.com This quantitatively converts the dithiocarbamate moiety to volatile CS₂, which is then extracted into an organic solvent like isooctane (B107328) and analyzed by GC-MS. thermofisher.comnih.gov The mass spectrometer is typically operated in selected ion monitoring (SIM) mode, targeting the specific ions of CS₂ (m/z 76 and 78) for selective and sensitive quantification. thermofisher.comlabbulletin.com

While this method is robust and widely adopted, it is a non-specific sum method. thermofisher.comtechnologynetworks.com It provides the total dithiocarbamate residue content, expressed as mg of CS₂ per kg of sample, but it cannot differentiate between the various types of dithiocarbamates (e.g., dimethyldithiocarbamates, ethylenebisdithiocarbamates) that may be present. thermofisher.com

| Parameter | Value |

|---|---|

| Analyte | Carbon Disulfide (CS₂) |

| Hydrolysis Reagent | SnCl₂/HCl |

| Extraction Solvent | Isooctane |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Quantifier/Qualifier Ions (m/z) | 76 / 78 |

| Limit of Detection (LOD) | 0.005 µg/mL |

| Limit of Quantification (LOQ) | 0.04 µg/mL |

| Recovery in Food Matrices | 79% to 104% |

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a superior technique for the trace analysis of dithiocarbamates, offering significant advantages in sensitivity and selectivity over other methods. nih.govut.ee This technique allows for both the quantification of total dithiocarbamate classes and, crucially, the specific analysis of individual compounds, which is not possible with the indirect GC-MS method. nih.govresearchgate.net

One advanced approach involves the direct analysis of dithiocarbamates without derivatization using hydrophilic interaction liquid chromatography (HILIC) coupled to MS/MS. nih.gov This method allows for the separation and detection of different dithiocarbamate subclasses, such as dimethyldithiocarbamates (DMDs). nih.govresearchgate.net The high selectivity of tandem mass spectrometry, which monitors specific precursor-to-product ion transitions, minimizes matrix interferences and allows for very low detection limits. nih.govnih.gov

Alternatively, derivatization strategies can be combined with LC-MS/MS. nih.gov For example, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be used for sample preparation, where dithiocarbamates are methylated using dimethyl sulfate (B86663). nih.gov The resulting stable derivatives are then analyzed by LC-MS/MS. This approach has proven to be highly sensitive, with limits of quantification in the sub-µg/kg range for various food and beverage matrices. nih.gov

| Method | Analyte Class | Matrix | LOQ | Average Recovery | Reference |

|---|---|---|---|---|---|

| Direct Analysis by HILIC-MS/MS | Dimethyldithiocarbamates (DMDs) | Tomato | 0.005 mg kg⁻¹ | 97% to 101% | nih.gov |

| Derivatization (Methylation) with QuEChERS | Methyl dimethyldithiocarbamate | Beer, Juice, Malt | <6.97 µg/kg | 92.2% to 112.6% | nih.gov |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Beyond quantification, understanding the precise three-dimensional structure and molecular vibrations of this compound is essential. Spectroscopic and diffraction techniques provide detailed insights into its solid-state arrangement and molecular fingerprint.

X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound has provided a detailed elucidation of its solid-state structure. iucr.org

The analysis revealed that the compound crystallizes in the monoclinic P2₁/c space group. iucr.org The crystal structure is composed of dimethylammonium cations, [(CH₃)₂NH₂]⁺, and dimethyldithiocarbamate anions, [(CH₃)₂NCS₂]⁻. These ions are organized into one-dimensional zig-zag chains that extend along the b-axis of the unit cell. iucr.org The structure is stabilized by extensive intermolecular hydrogen bonding. Specifically, the ammonium (B1175870) protons of the cation form four distinct hydrogen bonds with the sulfur atoms of the surrounding dithiocarbamate anions, with H--S distances measured at 2.46, 2.61, 2.66, and 2.99 Å. iucr.org The geometry of the dimethyldithiocarbamate anion is nearly planar, a characteristic attributed to sp² hybridization and a delocalized π-bond across the S₂CNC₂ framework. iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | [(CH₃)₂NH₂]⁺[(CH₃)₂NCS₂]⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.979 (3) |

| b (Å) | 7.701 (1) |

| c (Å) | 12.189 (3) |

| β (°) | 105.81 (2) |

| Volume (ų) | 901.2 |

| Z (Formula units per cell) | 4 |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups within a molecule and providing a unique "molecular fingerprint." The spectra of this compound are characterized by absorption bands corresponding to the vibrational modes of both the cation and the anion.

For the dimethyldithiocarbamate anion, two frequency modes are particularly diagnostic: the ν(C-N) stretching frequency (often called the thioureide band) and the ν(C-S) stretching frequency. researchgate.net The ν(C-N) band typically appears in the 1470–1520 cm⁻¹ region, and its position is indicative of the partial double-bond character of the C-N bond. researchgate.net The ν(C-S) frequency is observed in the 980–987 cm⁻¹ region. researchgate.net

The dimethylammonium cation exhibits characteristic bands for N-H stretching, which are often broad due to hydrogen bonding, as well as N-H bending vibrations. researchgate.netresearchgate.net Additionally, vibrations corresponding to the C-H stretching and bending modes of the methyl groups are present. researchgate.net Techniques such as Surface-Enhanced Raman Spectroscopy (SERS) and Surface-Enhanced Infrared (SEIR) spectroscopy can be employed to study the compound's adsorption behavior and stability on metal surfaces, revealing that the dithiocarbamate may undergo breakdown upon adsorption. acs.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (Cation) | ~3200-3250 (in clusters) | researchgate.net |

| C-H Stretch (Methyl) | ~2800-3000 | researchgate.netresearchgate.net |

| N-H Bend (Cation) | ~1615-1670 | researchgate.net |

| ν(C-N) (Thioureide) | 1470-1520 | researchgate.net |

| ν(C-S) (Symmetric/Asymmetric) | 980-987 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of this compound in solution. Both ¹H and ¹³C NMR are employed to characterize the compound and its metal complexes. researchgate.netrsc.org The spectra provide insights into the electronic environment of the hydrogen and carbon nuclei within the molecule.

In ¹H NMR, the protons of the methyl groups in both the dimethylammonium cation and the dimethyldithiocarbamate anion give rise to distinct signals. The chemical shifts of these signals are sensitive to the molecular structure and the presence of coordinated metal ions. oup.com For the dimethyldithiocarbamate ligand, the partial double bond character of the C-N bond can lead to hindered rotation, potentially making the two methyl groups magnetically non-equivalent, which can be observed in the NMR spectrum. researchgate.net

¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. The chemical shift of the carbon atom in the NCS₂ group is particularly characteristic and indicative of the dithiocarbamate functionality. rsc.org Spectroscopic studies of various metal complexes with dithiocarbamate ligands have been used to establish their composition and covalent nature. researchgate.net

Table 1: Representative NMR Data for Dithiocarbamate Moieties Note: Exact chemical shifts for this compound may vary based on solvent and experimental conditions. This table provides typical ranges for related structures.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | N-CH ₃ | 3.0 - 3.5 |

| ¹³C | N-C H₃ | 35 - 45 |

| ¹³C | N-C S₂ | 190 - 210 |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the oxidation states of the constituent elements in a sample. carleton.edu For dithiocarbamate compounds, XPS provides critical information on the binding energies of core electrons for sulfur, nitrogen, carbon, and any coordinated metal. capes.gov.br

Analysis of the S 2p spectrum can reveal the chemical state of the sulfur atoms, confirming their presence within the dithiocarbamate group. The N 1s spectrum provides information about the nitrogen atom's environment, distinguishing between the ammonium cation and the dithiocarbamate anion. When this compound is complexed with a metal, XPS can determine the oxidation state of the metal ion through analysis of its characteristic core-level peaks. capes.gov.br Changes in the binding energy, known as chemical shifts, indicate changes in the chemical bonding environment, often related to the oxidation state. carleton.edu

Table 2: Typical Binding Energies for Elements in Metal Dithiocarbamate Complexes

| Element | Orbital | Typical Binding Energy (eV) | Information Provided |

| S | 2p | 162 - 164 | Confirms sulfur in dithiocarbamate moiety |

| N | 1s | ~400 | Chemical environment of nitrogen atoms |

| Co | 2p | 780 - 783 | Oxidation state of cobalt in complexes capes.gov.br |

| C | 1s | ~285 | Carbon skeleton and adventitious carbon |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons. It is invaluable for studying dithiocarbamate complexes with paramagnetic transition metal ions, such as Cu(II), Mn(III), or Fe(III). rsc.orgaip.orgajrconline.org The technique provides detailed information about the electronic structure of the metal center and its interaction with the dithiocarbamate ligands.

The ESR spectrum of a dithiocarbamate complex yields parameters such as the g-tensor and hyperfine coupling constants (A-tensor). ajrconline.orgias.ac.in These parameters are sensitive to the geometry of the complex, the nature of the metal-ligand bonding, and the delocalization of the unpaired electron onto the ligands. For instance, studies on copper(II) dithiocarbamate complexes have used ESR to investigate the symmetry of the coordination sphere and the covalent character of the copper-sulfur bonds. ias.ac.in ESR has also been used to identify radical species formed during chemical reactions involving dithiocarbamates, such as the homolytic scission of sulfur chains. researchgate.net

Table 3: Illustrative ESR Parameters for a Cu(II) Dithiocarbamate Complex

| Parameter | Description | Typical Value |

| g | ||

| g⊥ | Perpendicular component of the g-tensor | ~2.03 |

| A | ||

| A⊥ | Perpendicular component of the hyperfine coupling constant | ~40 x 10⁻⁴ cm⁻¹ |

Sample Preparation and Enrichment Protocols for Complex Matrices

The analysis of this compound in complex matrices, such as food, soil, or water, requires effective sample preparation to isolate and concentrate the analyte and remove interfering substances. encyclopedia.pubnih.gov Dithiocarbamates are often analyzed as a group by converting them to a common degradation product, carbon disulfide (CS₂), through acid hydrolysis. encyclopedia.pubnih.gov

Common sample preparation and enrichment techniques include:

Acid Hydrolysis and Solvent Extraction: This is a traditional method where the sample is treated with an acid (often in the presence of a reducing agent like tin(II) chloride) to hydrolyze the dithiocarbamate to its corresponding amine and CS₂. encyclopedia.pubthermofisher.com The volatile CS₂ is then extracted into an organic solvent, such as isooctane, and analyzed, typically by gas chromatography (GC). nih.govthermofisher.com

Solid-Phase Extraction (SPE): SPE is used to clean up and concentrate the analyte from a liquid sample. encyclopedia.pubuokerbala.edu.iq The sample is passed through a cartridge containing a solid sorbent that retains the dithiocarbamate. After washing away interferences, the analyte is eluted with a small volume of a strong solvent. uokerbala.edu.iq

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This modern technique has been adapted for dithiocarbamate analysis. It involves an extraction and partitioning step using an organic solvent (like acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. nih.gov For dithiocarbamates, a derivatization step, such as methylation with dimethyl sulfate, is often incorporated to stabilize the analytes for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The choice of method depends on the matrix, the required sensitivity, and the available instrumentation. These protocols are crucial for improving the sensitivity and selectivity of the determination. encyclopedia.pub

Table 4: Overview of Sample Preparation Techniques for Dithiocarbamate Analysis

| Technique | Principle | Target Analyte | Typical Matrix | Subsequent Analysis |

| Acid Hydrolysis | Conversion of dithiocarbamate to CS₂. | Carbon Disulfide (CS₂) | Spices, Vegetables, Water encyclopedia.pubnih.gov | GC-MS |

| QuEChERS with Derivatization | Extraction, partitioning, cleanup, and chemical modification. | Methylated Dithiocarbamate | Beer, Fruit Juice, Malt nih.gov | LC-MS/MS |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by elution. | Parent Dithiocarbamate | Water, Liquid Samples encyclopedia.pubuokerbala.edu.iq | HPLC, GC |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and nature of chemical bonds within the dimethyldithiocarbamate (B2753861) anion. The key feature of this moiety is the delocalized π-electron system across the S₂C-N fragment.

The bonding is characterized by a significant partial double bond character in the C-N bond and delocalization of the nitrogen lone pair electrons onto the sulfur atoms. This is represented by the resonance between the dithiocarbamate (B8719985) and thioureide forms. nih.govwikipedia.org This delocalization influences the geometry and reactivity of the molecule.

DFT calculations, such as those at the M06-2X/def2-TZVP level of theory, have been used to determine the optimized geometry and electronic properties of dithiocarbamate ligands. researchgate.net Natural Bond Orbital (NBO) analysis reveals significant charge transfer from the ligand to metal centers upon complexation, with the charge density at the donor sulfur atoms being substantially reduced. researchgate.net

Topological analysis of the electron density in metal complexes like Co(S₂CN(CH₃)₂)₃ provides quantitative characterization of the chemical bonds. researchgate.net Properties at the bond critical point (BCP), such as the electron density (ρ(r_c)) and its Laplacian (∇²ρ(r_c)), distinguish between covalent and closed-shell interactions. Studies on related complexes show that M-S bonds exhibit characteristics of both covalent and closed-shell interactions, while the C-N and C-S bonds within the ligand are clearly covalent. researchgate.net

Molecular orbital calculations provide further insights. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. In dithiocarbamate complexes, the HOMO is often localized on the sulfur atoms, indicating their role as the primary sites for electron donation, while the LUMO is typically centered on the metal, making it the electron acceptor. researchgate.netymerdigital.com

Table 1: Calculated Geometrical Parameters for Dimethyldithiocarbamate and Related Ligands

Conformational Analysis and Rotational Barriers

The partial double bond character of the C-N bond in dimethyldithiocarbamate results in a significant barrier to rotation around this bond. wikipedia.org This restricted rotation is a well-studied phenomenon in related systems like amides and carbamates. nih.govnih.govresearchgate.net The rotational barrier in dithiocarbamates is typically in the range of 10-15 kcal/mol. researchgate.net

Computational methods, such as DFT, are widely used to calculate the potential energy surface for this rotation. The process involves calculating the energy of the molecule at various dihedral angles corresponding to the rotation around the C-N bond. The rotational barrier is the energy difference between the ground state (planar conformation) and the transition state (where the dimethylamino group is perpendicular to the S₂C plane).

The height of this barrier is influenced by both electronic and steric factors. Electron-donating groups on the nitrogen atom can increase the electron density in the C-N bond, strengthening the π-character and increasing the rotational barrier. Conversely, electron-withdrawing groups can decrease the barrier. researchgate.netnd.edu

Solvent effects on the rotational barrier can also be modeled using computational approaches like the Polarizable Continuum Model (PCM). researchgate.net For the related carbamates, studies have shown that the rotational barrier has very little dependence on solvent polarity, in contrast to amides. nih.gov This is attributed to the smaller change in the molecular dipole moment between the ground state and the transition state for rotation in carbamates. nih.gov

Table 2: Typical Rotational Barriers for C-N Bonds in Dithiocarbamates and Related Compounds

Molecular Modeling of Metal-Dithiocarbamate Interactions and Coordination Geometries

Dithiocarbamates are highly versatile ligands known for forming stable complexes with a vast array of transition metals, main group elements, lanthanides, and actinides. nih.govresearchgate.net Molecular modeling, particularly with DFT, is a cornerstone for investigating the nature of metal-ligand interactions and predicting the coordination geometries of these complexes. researchgate.netacs.org